![molecular formula C17H14ClN3O2S2 B2394344 N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034394-47-1](/img/structure/B2394344.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has shown promising results in various studies, and its unique chemical structure has made it a subject of interest for many researchers.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the reaction of 6-chlorobenzo[d]thiazol-2-amine with 6-bromo-3-pyridinecarboxylic acid, followed by the reaction of the resulting intermediate with tetrahydrothiophene-3-ol and N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Starting Materials
6-chlorobenzo[d]thiazol-2-amine, 6-bromo-3-pyridinecarboxylic acid, tetrahydrothiophene-3-ol, N,N'-dicyclohexylcarbodiimide (DCC)
Reaction
Step 1: React 6-chlorobenzo[d]thiazol-2-amine with 6-bromo-3-pyridinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 6-(6-chlorobenzo[d]thiazol-2-yl)nicotinic acid., Step 2: React the intermediate 6-(6-chlorobenzo[d]thiazol-2-yl)nicotinic acid with tetrahydrothiophene-3-ol and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) to form the final product N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide.
科学研究应用
N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown potential as an anti-inflammatory agent, and its use in the treatment of inflammatory diseases is being explored.
作用机制
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the AKT and mTOR pathways, which are involved in the regulation of cell growth and survival. N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation.
生化和生理效应
Studies have shown that N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been shown to have antitumor activity and can inhibit the growth of various cancer cell lines. N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation.
实验室实验的优点和局限性
One of the significant advantages of using N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in lab experiments is its potential applications in cancer research and inflammation. This compound has shown promising results in various studies and can be used as a tool for the development of new therapies for cancer and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, and further studies are needed to determine its safety profile.
未来方向
There are several future directions for the research of N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One of the significant directions is the development of new therapies for cancer and inflammatory diseases. Further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Another direction is the exploration of the potential applications of this compound in other fields of research, such as neurodegenerative diseases and infectious diseases. The development of new synthetic methods for the production of N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is also an area of future research.
属性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-11-2-3-13-14(7-11)25-17(20-13)21-16(22)10-1-4-15(19-8-10)23-12-5-6-24-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYFUAPKVYBIHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
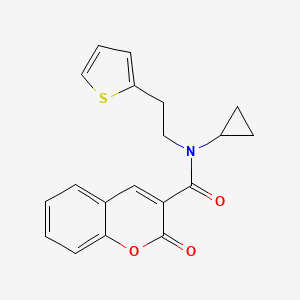
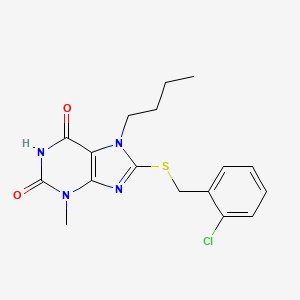
![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)

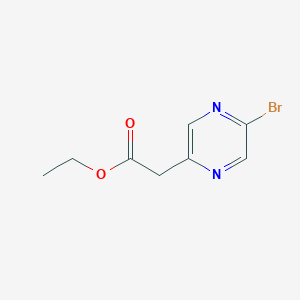
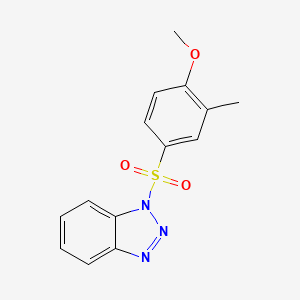

![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)

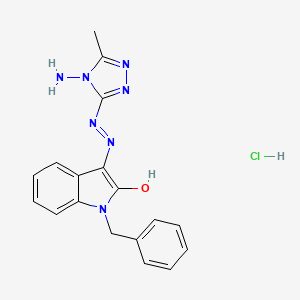

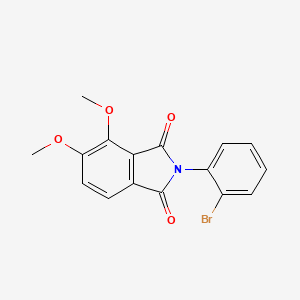
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)